

Comprehensive Spectroscopic Profile: 5-Methyl-2-nitrobenzyl Chloride

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzyl chloride

CAS No.: 66424-91-7

Cat. No.: B1586813

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Technical Reference & Characterization Guide

Executive Summary & Application Context

5-Methyl-2-nitrobenzyl chloride (CAS: 66424-91-7) is a critical intermediate in the synthesis of photolabile protecting groups (PPGs), specifically for the protection of carboxylic acids, amines, and phosphates in solid-phase peptide synthesis and drug delivery systems.^{[1][2]} Its structural integrity is paramount; the ortho-nitrobenzyl moiety is the functional core responsible for the photo-cleavage mechanism upon UV irradiation (typically 365 nm).^{[1][2]}

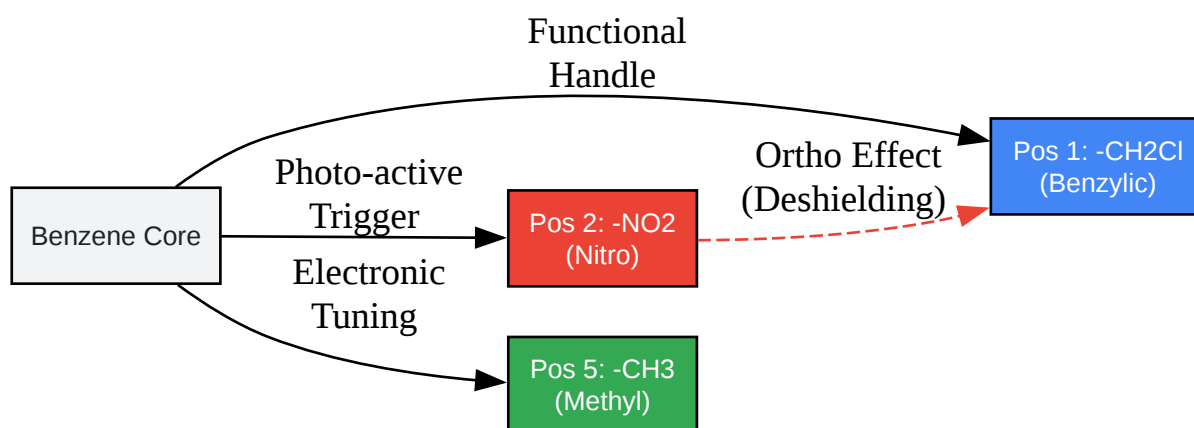
This guide provides a rigorous spectroscopic breakdown to ensure researchers can validate compound purity, identify common degradation products (hydrolysis to alcohol), and integrate the molecule into complex synthetic workflows with confidence.^{[1][2]}

Structural Analysis & Logic

The molecule consists of a toluene core substituted with a nitro group and a chloromethyl group.^{[1][2]} The specific regiochemistry (1-chloromethyl-2-nitro-5-methylbenzene) dictates its unique spectral fingerprint.

- Electronic Environment: The nitro group at position 2 exerts a strong electron-withdrawing effect (deshielding), significantly shifting the ortho proton (H-3) downfield.[1]
- Sterics: The bulky nitro group forces the chloromethyl moiety out of planarity, influencing the chemical shift of the benzylic protons.[1][2]

Diagram 1: Structural Connectivity & Numbering Logic



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Caption: Regiochemical map of **5-Methyl-2-nitrobenzyl chloride** showing substituent effects on the aromatic core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by a distinct aromatic pattern and two aliphatic singlets.[1][2]
The key diagnostic peak is the highly deshielded aromatic proton adjacent to the nitro group.[1][2]

Solvent: CDCl₃

(Chloroform-d) Frequency: 400 MHz standard[1]

Table 1:

H NMR Assignment

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment Logic
H-3	8.05	Doublet (d)	1H		Diagnostic: Ortho to -NO ₂ . Strongly deshielded. [1][2]
H-4	7.28	Doublet of Doublets (dd)	1H		Meta to -NO ₂ , Para to -CH ₂ Cl.
H-6	7.42	Doublet (d)	1H		Ortho to -CH ₂ Cl. [1] Shielded relative to H-3. [1][2]
-CH ₂ Cl	4.98	Singlet (s)	2H	-	Benzylic protons. Sharp singlet confirms no adjacent protons. [1][2]
-CH ₃	2.46	Singlet (s)	3H	-	Aryl methyl group. [1] Typical toluene resonance. [1] [2]

Application Note: If the singlet at 4.98 ppm shifts to ~4.80 ppm and broadens, or a new peak appears at ~4.7 ppm, this indicates hydrolysis to 5-methyl-2-nitrobenzyl alcohol (a common

impurity).[1][2]

Table 2:

C NMR Assignment

Carbon Type	Shift (, ppm)	Assignment
C=O / C-N	~147.0	C-2 (Attached to Nitro)
C-Ar	~145.5	C-5 (Attached to Methyl)
C-Ar	~134.0	C-1 (Attached to CH Cl)
CH (Ar)	~132.5	C-3 (Ortho to Nitro)
CH (Ar)	~130.5	C-6
CH (Ar)	~129.0	C-4
CH -Cl	43.5	Benzylic Carbon (Diagnostic)
CH	21.8	Methyl Carbon

Infrared (IR) Spectroscopy[1][2]

The IR spectrum provides rapid confirmation of the functional groups, particularly the nitro and chloride moieties.[1][2]

- Nitro Stretch (): Strong bands at 1525 cm (asymmetric) and 1345 cm (symmetric).[1][2]

- Alkyl Halide ():
Distinct stretch at 680–700 cm⁻¹.
[1][2]
- Aromatic ():
1605 cm⁻¹, 1580 cm⁻¹.
[1][2]
- Absence of OH: A broad peak at 3400 cm⁻¹ indicates moisture contamination or hydrolysis.
[1][2]

Mass Spectrometry (MS)[1][2]

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Weight: 185.61 g/mol [1][2][3]

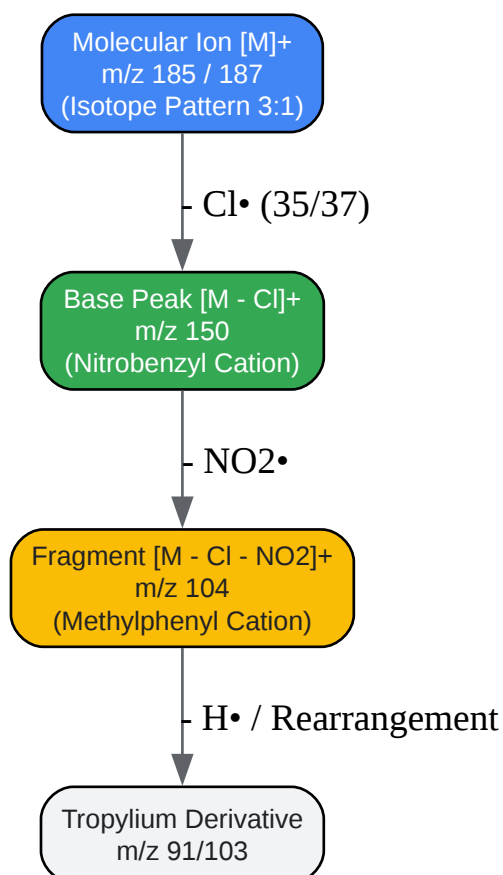
The mass spectrum is dominated by the stability of the benzyl cation formed after the loss of the chlorine atom.
[1][2]

- Molecular Ion ():
Peaks at m/z 185 and 187 (3:1 ratio due to Cl/
Cl isotopes).
[1][2]
- Base Peak ():
m/z 150.
[1][2] The loss of chlorine generates a resonance-stabilized 5-methyl-2-nitrobenzyl cation.
[1][2]
- Fragment ():
m/z 104. Subsequent loss of the nitro group.
[1][2][4]

- Fragment (

) : m/z 103 (Tropylium-like cation derived from toluene core).^{[1][2]}

Diagram 2: MS Fragmentation Pathway^[1]



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Caption: Primary fragmentation pathway under Electron Impact (EI) ionization.

Experimental Protocols

Synthesis & Purification Workflow

For researchers needing to prepare fresh material from the alcohol precursor (5-methyl-2-nitrobenzyl alcohol) to ensure maximum reactivity.^{[1][2]}

Reagents:

- 5-Methyl-2-nitrobenzyl alcohol (1.0 eq)[1][2][5]
- Thionyl Chloride (SOCl₂) (1.5 eq)[1][2]
- Dichloromethane (DCM) (Anhydrous)[1][2]
- Catalytic DMF (Dimethylformamide)[1][2]

Protocol:

- Dissolution: Dissolve 5-methyl-2-nitrobenzyl alcohol in anhydrous DCM under N₂ atmosphere.
- Addition: Add catalytic DMF (1-2 drops). Cool to 0°C.[1][2][6]
- Chlorination: Add SOCl₂ dropwise over 15 minutes. The reaction will evolve SO₂ and HCl gas (use a scrubber).[1][2]
- Reflux: Warm to room temperature and reflux for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).[1][2]
- Workup: Evaporate solvent and excess SOCl₂ under reduced pressure (rotary evaporator).
- Purification: Recrystallize from Hexane/Chloroform or perform flash chromatography if high purity is required.
 - Target MP: 41–43 °C [1].[1][2][7]

Quality Control Check

Before using in sensitive peptide coupling or protecting group installation:

- Visual: Must be a pale yellow/off-white crystalline solid.[1][2] Dark yellow/orange indicates nitro-reduction or oxidation products.[1][2]
- Solubility Test: Dissolve 10 mg in 1 mL DCM. Solution must be clear. Turbidity suggests polymer formation or inorganic salts.[1][2]

References

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Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chlorinated nitro-aromatics, as they are potential lacrimators and skin irritants.[1]

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